molecular formula C15H14N4O5S4 B13071824 N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide CAS No. 554404-44-3

N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide

Cat. No.: B13071824
CAS No.: 554404-44-3
M. Wt: 458.6 g/mol
InChI Key: MGLROXORLYYUJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene and sulfonamide groups contribute to the compound’s binding affinity and specificity for its targets .

Properties

CAS No.

554404-44-3

Molecular Formula

C15H14N4O5S4

Molecular Weight

458.6 g/mol

IUPAC Name

N-[3-(hydrazinecarbonyl)-5-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H14N4O5S4/c16-17-15(20)10-7-11(18-27(21,22)13-3-1-5-25-13)9-12(8-10)19-28(23,24)14-4-2-6-26-14/h1-9,18-19H,16H2,(H,17,20)

InChI Key

MGLROXORLYYUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)NN)NS(=O)(=O)C3=CC=CS3

solubility

64.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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